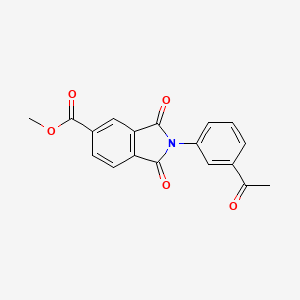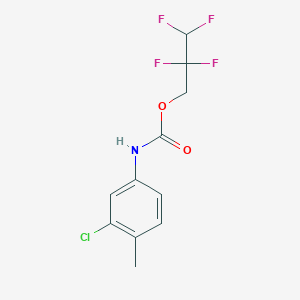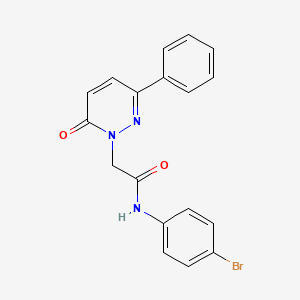![molecular formula C16H23ClN2O2 B5622191 N-[2-CHLORO-4-(2,2-DIMETHYLPROPANAMIDO)PHENYL]-2,2-DIMETHYLPROPANAMIDE](/img/structure/B5622191.png)
N-[2-CHLORO-4-(2,2-DIMETHYLPROPANAMIDO)PHENYL]-2,2-DIMETHYLPROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-CHLORO-4-(2,2-DIMETHYLPROPANAMIDO)PHENYL]-2,2-DIMETHYLPROPANAMIDE is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of anilides, which are derivatives of aniline where the hydrogen atom of the amino group is replaced by an acyl group. This compound is characterized by the presence of a chloro-substituted phenyl ring and two dimethylpropanamide groups, making it a subject of interest in various chemical and industrial applications.
Preparation Methods
The synthesis of N-[2-CHLORO-4-(2,2-DIMETHYLPROPANAMIDO)PHENYL]-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline. This intermediate is then reduced to 2-chloro-4-aminophenyl.
Acylation: The amino group of 2-chloro-4-aminophenyl is acylated using 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
N-[2-CHLORO-4-(2,2-DIMETHYLPROPANAMIDO)PHENYL]-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-CHLORO-4-(2,2-DIMETHYLPROPANAMIDO)PHENYL]-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-4-(2,2-DIMETHYLPROPANAMIDO)PHENYL]-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of pro-inflammatory prostaglandins. The compound’s structure allows it to bind to the active site of COX enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
N-[2-CHLORO-4-(2,2-DIMETHYLPROPANAMIDO)PHENYL]-2,2-DIMETHYLPROPANAMIDE can be compared with other similar compounds, such as:
N-[2-chloro-6-(trifluoromethoxy)phenyl]-2,2-dimethylpropanamide: This compound has a trifluoromethoxy group instead of a dimethylpropanamido group, which may result in different chemical and biological properties.
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide: The presence of a trifluoromethyl group instead of a dimethylpropanamido group can influence its reactivity and applications.
Properties
IUPAC Name |
N-[3-chloro-4-(2,2-dimethylpropanoylamino)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-15(2,3)13(20)18-10-7-8-12(11(17)9-10)19-14(21)16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLRJTXPAUVINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)NC(=O)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-furylmethyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5622130.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5622137.png)

![N,N-DIETHYL-2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETAMIDE](/img/structure/B5622144.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5622150.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5622164.png)
![4-({[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5622172.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5622188.png)
![2-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5622207.png)
![N'-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5622210.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5622211.png)
![(1S*,5R*)-3-isonicotinoyl-6-[5-(methoxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5622215.png)
